5-HT3 Receptor Affinity: Litoxetine vs. Fluoxetine – Direct Binding Comparison
Litoxetine exhibits moderate binding affinity for cerebral 5-HT3 receptors, with a Ki value of 85 nM [1]. In a direct head-to-head comparison using the same radioligand binding assay, fluoxetine demonstrated negligible affinity for this receptor, with a Ki of 6.5 µM (6,500 nM) [1]. This represents an approximately 76-fold higher affinity for Litoxetine at the 5-HT3 receptor compared to fluoxetine.
| Evidence Dimension | 5-HT3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 85 nM |
| Comparator Or Baseline | Fluoxetine: 6.5 µM (6,500 nM) |
| Quantified Difference | Litoxetine has ~76-fold higher affinity (lower Ki value) for the 5-HT3 receptor than fluoxetine. |
| Conditions | In vitro radioligand binding assay using [3H]quipazine or [3H]BRL 43694 to label cerebral 5-HT3 receptors. |
Why This Matters
This 5-HT3 antagonist activity is absent in conventional SSRIs and is mechanistically linked to Litoxetine's antiemetic properties and potentially reduced gastrointestinal side effects, making it a functionally distinct chemical tool or drug candidate.
- [1] Angel I, et al. Litoxetine: a selective 5-HT uptake inhibitor with concomitant 5-HT3 receptor antagonist and antiemetic properties. Eur J Pharmacol. 1993;232(2-3):139-145. View Source
